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Compound of Interest

Ethyl 5-amino-4-phenylisoxazole-
Compound Name:
3-carboxylate

Cat. No. B1352034

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core spectroscopic
techniques used to characterize Ethyl 5-amino-4-phenylisoxazole-3-carboxylate (CAS No:
53983-15-6). Isoxazole derivatives are significant scaffolds in medicinal chemistry, making their
unambiguous structural confirmation essential. This document outlines the expected spectral
data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-
IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols
for each technique are provided to aid in method development and data acquisition.
Furthermore, a logical workflow for the spectroscopic analysis process is visualized to guide
researchers from sample preparation to final structure elucidation.

Compound Structure and Properties

Systematic Name: Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate[1][2]

CAS Number: 53983-15-6[1][2]

Molecular Formula: C12H12N203[2]

Molecular Weight: 232.24 g/mol [2]
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Spectroscopic Data Summary

While a complete, published experimental dataset for this specific molecule is not readily

available in the cited literature, the following tables summarize the expected spectral data
based on the analysis of its functional groups and data from structurally similar isoxazole

derivatives.

Table 1: Predicted *H NMR Spectral Data

(Solvent: DMSO-ds, 400 MHZz)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.30-7.55 Multiplet 5H Phenyl-H
~6.50 - 7.50 Broad Singlet 2H -NH:2
~4.25 Quartet 2H -O-CH2-CHs
~1.30 Triplet 3H -O-CH2-CHs

Table 2: Predicted **C NMR Spectral Data

(Solvent: DMSO-ds, 100 MHZz)

Chemical Shift (8) ppm Assignment

~165.0 Ester Carbonyl (-C=0)
~160.0 Isoxazole C5 (-C-NH-2)
~158.0 Isoxazole C3 (-C-COOEY)
~125.0-130.0 Phenyl Carbons

~95.0 Isoxazole C4 (-C-Ph)
~61.0 -O-CH2-CHs

~14.0 -O-CH2-CHs
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Table 3: Predicted FT-IR Spectral Data

(Sample: KBr Pellet)

Wavenumber (cm~?)

Intensity

Assignment of Vibration

3450 - 3300 Strong, Broad N-H Stretch (Primary Amine)
3100 - 3000 Medium Aromatic C-H Stretch
] Aliphatic C-H Stretch (Ethyl
2980 - 2850 Medium
group)
~ 1720 Strong C=0 Stretch (Ester)
~ 1640 Strong N-H Bend (Amine)
) C=C & C=N Stretch (Aromatic
1600 - 1450 Medium-Strong
& Isoxazole)
1300 - 1200 Strong C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

(Technique: Electrospray lonization, ESI)

m/z Value lon Species Notes

233.09 [M+H]* Protonated molecular ion.
255.07 [M+Na]* Sodium adduct.

188.06 [M-OC2Hs]* Loss of the ethoxy group.
160.07 (M-COOCaHs]* Loss of the ethyl carboxylate

group.

Experimental Protocols

The following sections describe standard operating procedures for acquiring the spectroscopic

data.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a standard 5 mm NMR
tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a
broadband probe.

e 1H NMR Acquisition:
o Tune and match the probe for the *H frequency.
o Shim the magnetic field to optimize homogeneity.
o Acquire the spectrum using a standard pulse sequence (e.g., zg30).
o Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

o Use a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2
seconds.

o Collect 16 to 64 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Tune and match the probe for the 3C frequency.
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set a spectral width of approximately 240 ppm, centered at around 120 ppm.
o Collect a larger number of scans (e.g., 1024 or more) as the 3C nucleus is less sensitive.

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum and calibrate it using the residual solvent peak (e.g., DMSO-ds
at 2.50 ppm for *H and 39.52 ppm for 13C). Integrate peaks in the *H spectrum and assign
chemical shifts.
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FT-IR Spectroscopy

o Sample Preparation (KBr Pellet): Mix ~1 mg of the finely ground compound with ~100 mg of
dry, spectroscopic grade Potassium Bromide (KBr).

o Grind the mixture thoroughly in an agate mortar to ensure a uniform dispersion.

o Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10
tons) using a hydraulic press to form a transparent or semi-transparent disc.

e Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[¢]

Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

[e]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

o

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The spectrum is automatically ratioed against the background by the
instrument software. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent compatible with electrospray ionization, such as methanol or acetonitrile. A small
amount of formic acid may be added to promote protonation ([M+H]*).

e Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an Electrospray lonization (ESI) source.

» Data Acquisition (Direct Infusion):

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 pL/min)
using a syringe pump.
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o Operate the ESI source in positive ion mode.

o Typical source parameters include a capillary voltage of 3-4 kV, a drying gas temperature
of 250-350 °C, and a nebulizer gas pressure of 1-2 bar.

o Acquire mass spectra over an m/z range that includes the expected molecular ion (e.qg.,
m/z 50-500).

o Data Processing: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]*
or [M+Na]*) and compare its exact mass to the theoretically calculated mass for the
molecular formula C12H12N20s. Analyze fragmentation patterns to further support the
proposed structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a novel chemical entity like Ethyl 5-amino-4-phenylisoxazole-3-
carboxylate.
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Caption: Logical workflow for spectroscopic analysis from sample synthesis to structural

confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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